molecular formula C21H23FN2O3S B1666855 Besonprodil CAS No. 253450-09-8

Besonprodil

Numéro de catalogue B1666855
Numéro CAS: 253450-09-8
Poids moléculaire: 402.5 g/mol
Clé InChI: FCBQJNCAKZSIAH-NDEPHWFRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Besonprodil is a drug which acts as an NMDA antagonist, selective for the NR2B subunit. It is under development as a supplemental medication for Parkinson's disease, and has been shown in animals to be effective in counteracting the dyskinesias associated with long term treatment with levodopa and related drugs.

Applications De Recherche Scientifique

1. Pharmacokinetics in Children with Chronic Asthma

Beclomethasone dipropionate (BDP), a related compound to Besonprodil, has been studied for its lung deposition, systemic availability, and basic pharmacokinetic parameters in children with chronic asthma. The research found that BDP is metabolized to beclomethasone monopropionate within minutes, indicating a rapid onset of action (Agertoft et al., 2003).

2. Treatment of Laryngeal Disorders

Beclomethasone dipropionate inhaler (BDI), closely related to Besonprodil, has shown effectiveness in treating laryngeal disorders such as contact ulcer and idiopathic granuloma. Patients treated with BDI exhibited significant improvements, suggesting its potential therapeutic application in similar laryngeal conditions (Kawaida et al., 1989).

3. Treatment of Gastrointestinal Graft-Versus-Host Disease

Oral BDP, a compound similar to Besonprodil, has been effective in treating acute gastrointestinal graft-versus-host disease. It demonstrated a significant reduction in treatment failure and mortality in patients following allogeneic hematopoietic cell transplantation, showcasing its potential in managing such complex conditions (McDonald, 2007).

4. Lung Deposition in Asthmatic and COPD Patients

Studies on lung deposition of BDP/formoterol in healthy, asthmatic, and COPD patients indicate that inhalation of this combination leads to high and homogeneous deposition in the airways. This suggests the potential for Besonprodil-like compounds in targeted pulmonary drug delivery (De Backer et al., 2010).

5. Micronization for Pulmonary Delivery

Research on the micronization of beclomethasone-17,21-dipropionate (BECD) using the gas-antisolvent process demonstrates a potential green alternative for producing steroid powders suitable for inhalation therapy, which can be applicable to compounds like Besonprodil (Bakhbakhi et al., 2006).

6. Enhancing Dexamethasone Activity in Acute Lymphoblastic Leukemia

A study on the use of BEZ235, a dual PI3K/mTOR inhibitor, in combination with dexamethasone, shows enhanced anti-leukemic activity. This research indicates the potential of combining Besonprodil-like compounds with other therapies for more effective treatment outcomes in conditions like T-cell acute lymphoblastic leukemia (Hall et al., 2015).

7. In Vitro Release of Betamethasone Dipropionate

The development of fish oil-based oleogels for the topical delivery of BD shows promising results. This study suggests the potential for innovative delivery systems for compounds like Besonprodil, enhancing their effectiveness and application range (Fahmi et al., 2013).

Propriétés

Numéro CAS

253450-09-8

Nom du produit

Besonprodil

Formule moléculaire

C21H23FN2O3S

Poids moléculaire

402.5 g/mol

Nom IUPAC

6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C21H23FN2O3S/c22-17-3-1-15(2-4-17)13-16-7-9-24(10-8-16)11-12-28(26)18-5-6-19-20(14-18)27-21(25)23-19/h1-6,14,16H,7-13H2,(H,23,25)

Clé InChI

FCBQJNCAKZSIAH-NDEPHWFRSA-N

SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4

SMILES canonique

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4

Apparence

Solid powder

Autres numéros CAS

253450-09-8

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

6-((2-(4-((4-fluorophenyl)methyl)-1-piperidinyl)ethyl)sulfinyl)-2-(3H)-benzoxazolone
besonprodil
CI-1041
PD 196860
PD196860

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Besonprodil
Reactant of Route 2
Reactant of Route 2
Besonprodil
Reactant of Route 3
Reactant of Route 3
Besonprodil
Reactant of Route 4
Reactant of Route 4
Besonprodil
Reactant of Route 5
Reactant of Route 5
Besonprodil
Reactant of Route 6
Reactant of Route 6
Besonprodil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.